2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid
Description
2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid is a fluorinated aromatic compound featuring a sulfonamide linker between a trifluoromethyl-substituted benzene ring and a phenylacetic acid moiety.
Properties
IUPAC Name |
2-[4-[[3-(trifluoromethyl)phenyl]sulfonylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c16-15(17,18)11-2-1-3-13(9-11)24(22,23)19-12-6-4-10(5-7-12)8-14(20)21/h1-7,9,19H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNFRPZHMDOZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid, also known by its CAS number 1132-61-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, analgesic effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is C15H14F3N1O3S1. The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs. The presence of the benzenesulfonamide moiety contributes to its biological activity.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that this compound can inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are pivotal in the inflammatory response. The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated during inflammation.
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has shown promising analgesic effects in various animal models. The analgesic activity was assessed using the formalin test and hot plate test, where it significantly reduced pain responses comparable to standard analgesics.
Case Studies
- In Vivo Studies : In a study involving rats with induced paw edema, treatment with this compound resulted in a marked reduction in edema compared to control groups.
- Cell Culture Studies : In vitro studies using RAW264.7 macrophages showed that this compound effectively reduced nitric oxide production, indicating its potential as an anti-inflammatory agent at the cellular level.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of COX Enzymes : By blocking COX-1 and COX-2 pathways, the compound reduces prostaglandin synthesis, leading to decreased inflammation and pain.
- Cytokine Modulation : It downregulates pro-inflammatory cytokines while upregulating anti-inflammatory markers.
Safety Profile
Preliminary toxicity studies suggest that this compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models.
Comparison with Similar Compounds
2-(4-Boc-Piperazinyl)-2-(3-Trifluoromethylphenyl)acetic Acid
- Structure : Incorporates a Boc-protected piperazine group and a 3-trifluoromethylphenyl moiety.
- Key Properties :
- LogP: 3.26 (indicating moderate lipophilicity)
- Boiling Point: 433.1 ± 45.0 °C
- Molecular Weight: ~438.3 g/mol
- Differentiation: The Boc-piperazinyl group introduces tertiary amine functionality, enhancing hydrogen-bond acceptor capacity compared to the sulfonamide in the target compound.
N-[3-(Trifluoromethyl)phenylsulfonyl]glycine
- Structure : Combines a glycine backbone with a 3-trifluoromethylbenzenesulfonamide group.
- Key Properties: Molecular Formula: C₉H₈F₃NO₄S Synonyms: 2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
- Shorter carbon chain may limit hydrophobic interactions .
2-Phenyl-2-[4-(Trifluoromethyl)phenoxy]acetic Acid
- Structure: Replaces the sulfonamide linker with a phenoxy (-O-) group.
- Key Properties :
- Molecular Formula: C₁₅H₁₁F₃O₃
- Molecular Weight: 296.24 g/mol
- Differentiation: The ether linkage reduces polarity compared to sulfonamide, increasing lipophilicity (predicted LogP ~2.5). Absence of sulfonamide may decrease acidity (pKa ~4–5 for phenoxy vs. ~1–2 for sulfonamide) .
2-(3-(Benzyloxy)-4-Methoxyphenyl)acetic Acid
- Structure : Features benzyloxy and methoxy substituents on the phenyl ring.
- Key Properties :
- CAS: 5487-33-2
- Molecular Weight: 302.3 g/mol
- Differentiation :
Structural and Functional Analysis
Physicochemical Properties
*Estimated based on structural analogs.
Functional Group Impact
- Sulfonamide vs. Ether/Piperazine: Sulfonamide increases acidity and hydrogen-bonding capacity, favoring interactions with enzymes or receptors. Ether linkages (e.g., phenoxy) enhance lipophilicity but reduce polarity.
- Trifluoromethyl Group :
- Consistently improves metabolic stability and electron-withdrawing effects across all analogs.
- Backbone Variations :
- Phenylacetic acid vs. glycine alters steric bulk and solubility profiles.
Research and Application Context
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
